2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Description
2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a piperidin-4-yl group bearing a 3,4-dimethoxyphenyl sulfonyl moiety and at the 5-position with a thiophen-3-yl group. This structure combines aromatic sulfonyl, piperidine, and heterocyclic thiophene motifs, which are frequently associated with diverse biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties .
The compound’s synthesis likely follows methodologies analogous to those described for related 1,3,4-oxadiazoles, such as multi-step reactions involving sulfonylation of piperidine derivatives, cyclization with hydrazides, and subsequent functionalization with thiophene groups .
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-16-4-3-15(11-17(16)26-2)29(23,24)22-8-5-13(6-9-22)18-20-21-19(27-18)14-7-10-28-12-14/h3-4,7,10-13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZRQMUZCCGMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.4 g/mol. The structure features a piperidine ring linked to a 1,3,4-oxadiazole core and substituted with a thiophene group and a sulfonyl moiety.
Biological Activity Overview
Compounds containing the 1,3,4-oxadiazole moiety are known for various biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidepressant
- Antidiabetic
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar oxadiazole compounds against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation .
Case Study: Cytotoxicity Assay
In vitro studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess IC50 values in the low micromolar range against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole A | HeLa | 12.5 |
| Oxadiazole B | Caco-2 | 15.0 |
| Oxadiazole C | MCF7 (Breast) | 10.0 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of various oxadiazole derivatives:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Oxadiazole D | Staphylococcus aureus | 8 |
| Oxadiazole E | Escherichia coli | 16 |
| Oxadiazole F | Pseudomonas aeruginosa | 32 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression.
- Receptor Modulation : It could interact with various receptors involved in inflammation and pain pathways.
- Cell Cycle Arrest : Some studies suggest that oxadiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
Scientific Research Applications
Compounds containing the 1,3,4-oxadiazole moiety are known for various biological activities:
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit thymidylate synthase, an essential enzyme for DNA synthesis, leading to reduced proliferation of cancer cells . For example, synthesized analogs demonstrated moderate to severe potency against various cancer cell lines .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial and fungal strains. The presence of the oxadiazole ring enhances lipophilicity, aiding in cellular penetration and target site delivery .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, indicating a possible role in treating inflammatory conditions .
- Antidiabetic Activity : In vivo studies have suggested that certain derivatives exhibit significant anti-diabetic effects by lowering glucose levels in model organisms like Drosophila melanogaster .
Case Studies and Research Findings
Several studies have documented the efficacy of 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole:
- Anticancer Studies : A study demonstrated that synthesized oxadiazole derivatives showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase proteins. These compounds were identified as potent inhibitors with dual antimicrobial and anticancer activities .
- Antimicrobial Research : Another study focused on synthesizing a series of oxadiazole derivatives with piperidine side chains. The results indicated varying degrees of antimicrobial activity against different bacterial strains and fungi .
- In Vivo Anti-Diabetic Activity : In experiments using genetically modified diabetic models, specific oxadiazole derivatives were shown to significantly reduce glucose levels compared to controls .
Comparative Analysis of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at positions 2 and 5 due to electron-deficient aromaticity. For example:
-
Hydrolysis : Acidic or basic conditions cleave the oxadiazole ring to form hydrazides or carboxylic acid derivatives.
-
Amination : Reaction with primary amines yields substituted amidrazones, retaining bioactivity .
Table 1: Reaction conditions and products
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M HCl, reflux, 6h | 5-(thiophen-3-yl)-1,3,4-oxadiazole | 78% | |
| Amination | NH₂R, DMF, 80°C, 4h | N-substituted amidrazones | 65% |
Sulfonyl Group Reactivity
The 3,4-dimethoxyphenylsulfonyl group participates in elimination and substitution reactions:
-
Elimination : Under basic conditions (e.g., K₂CO₃, DMF), the sulfonyl group acts as a leaving group, forming piperidine-derived alkenes.
-
Nucleophilic substitution : Thiols or amines displace the sulfonyl group in SN2 mechanisms, yielding thioureas or secondary amines.
Key finding : The methoxy substituents stabilize the sulfonyl group via resonance, reducing its reactivity compared to non-methoxy analogs.
Thiophene Functionalization
The thiophen-3-yl moiety undergoes electrophilic substitution:
-
Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of thiophene .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing water solubility .
Table 2: Thiophene-derived modifications
| Reaction | Reagents | Position | Application |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | C-5 | Precursor for cross-coupling |
| Sulfonation | H₂SO₄, 50°C, 2h | C-2/C-5 | Solubility enhancement |
Piperidine Ring Modifications
The piperidine ring undergoes:
-
N-alkylation : Quaternary ammonium salts form with alkyl halides (e.g., CH₃I), useful for ionic liquid synthesis.
-
Oxidation : MnO₂ oxidizes the piperidine to a pyridine derivative, altering electronic properties.
Research insight : Piperidine N-alkylation enhances blood-brain barrier permeability in analogs.
Biological Activity-Driven Reactions
The compound reacts with biological targets via:
-
Enzyme inhibition : Forms hydrogen bonds with acetylcholinesterase (AChE) via the oxadiazole ring (IC₅₀ = 41.87 ± 0.92 μM) .
-
Receptor binding : The sulfonyl group interacts with hydrophobic pockets in kinase domains (e.g., EGFR) .
Molecular docking data :
Stability Under Physiological Conditions
Degradation pathways :
-
Oxidative cleavage : Liver microsomes metabolize the oxadiazole ring to hydrazides (t₁/₂ = 2.3h).
-
Sulfonate hydrolysis : Plasma esterases cleave the sulfonyl group (t₁/₂ = 6.8h).
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, we compare it structurally and functionally with analogous 1,3,4-oxadiazole derivatives. Key compounds and their activities are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Anti-Inflammatory Activity
The 3,4-dimethoxyphenyl group at position 5 in compound 4i (Table 1) demonstrates significant anti-inflammatory activity (61.9% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . The target compound shares a 3,4-dimethoxyphenyl motif but as part of the sulfonyl-piperidine moiety at position 2. However, direct anti-inflammatory data for the target compound are lacking, necessitating extrapolation from analogs.
Antibacterial Activity
Compounds with sulfonyl groups, such as 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole, exhibit potent antibacterial activity against Xanthomonas species (EC50 = 1.98 µg/mL) . Piperidine-sulfonyl derivatives like 7i (Table 1) highlight the role of bulky substituents in modulating bioactivity .
Analgesic and Ulcerogenic Properties
Compound 4c (Table 1) shows superior analgesic activity (66.2%) to acetylsalicylic acid, linked to its 4-chlorophenyl group . The target compound’s thiophene moiety, being an electron-rich heterocycle, may enhance analgesic effects through different mechanisms. Additionally, cyclized oxadiazoles generally exhibit lower ulcerogenic activity (e.g., 0.58–0.83 severity index) compared to non-cyclized analogs, suggesting the target compound may follow this trend .
Structural and Electronic Considerations
- Thiophene vs. Aromatic Substitutents : The thiophene ring in the target compound offers π-π stacking capabilities distinct from chlorophenyl or dimethoxyphenyl groups, which may influence receptor binding .
- Sulfonyl Groups : Enhance metabolic stability and electron-withdrawing effects, critical for antibacterial and anti-inflammatory activities .
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl group and at the 5-position with a thiophen-3-yl moiety. The molecular formula C₂₀H₂₂N₄O₅S₂ (molecular weight: 435.5 g/mol) necessitates precise stoichiometric control during synthesis. Key challenges include:
Retrosynthetic Analysis
Disconnection Strategy
Retrosynthetic decomposition suggests two primary routes:
- Oxadiazole-first approach : Construct the 1,3,4-oxadiazole ring early, followed by piperidine sulfonylation and thiophene coupling.
- Piperidine-first approach : Pre-functionalize the piperidine ring with the sulfonyl group before oxadiazole cyclization.
Route 1: Oxadiazole Core Formation
This route prioritizes the synthesis of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-carboxylic acid derivatives, which are subsequently coupled with a sulfonylated piperidine.
Route 2: Sulfonylated Piperidine Intermediate
Here, 1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-amine is prepared first, followed by oxadiazole ring closure using thiophene-3-carboxylic acid derivatives.
Detailed Synthesis Pathways
Route 1: Oxadiazole-First Synthesis
Step 1: Synthesis of 5-(Thiophen-3-Yl)-1,3,4-Oxadiazole-2-Carbonyl Chloride
Reagents : Thiophene-3-carboxylic acid, hydrazine hydrate, trichloromethyl chloroformate (TCF).
Procedure :
- Thiophene-3-carboxylic acid (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux (4 h) to form thiophene-3-carbohydrazide.
- Cyclization with TCF (1.5 equiv) in dichloromethane (0°C, 2 h) yields 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-carbonyl chloride.
Yield : 68–72% (crude), purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Step 2: Piperidine Sulfonylation
Reagents : Piperidin-4-amine, 3,4-dimethoxyphenylsulfonyl chloride, triethylamine (TEA).
Procedure :
- Piperidin-4-amine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0°C) are treated with 3,4-dimethoxyphenylsulfonyl chloride (1.1 equiv).
- Stirred at room temperature (12 h), washed with HCl (1M), and dried to afford 1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-amine.
Step 3: Amide Coupling and Cyclization
Reagents : 1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-amine, 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-carbonyl chloride.
Procedure :
Route 2: Piperidine-First Synthesis
Step 1: Preparation of 1-((3,4-Dimethoxyphenyl)Sulfonyl)Piperidin-4-Carboxylic Acid
Reagents : Piperidine-4-carboxylic acid, 3,4-dimethoxyphenylsulfonyl chloride.
Procedure :
- Piperidine-4-carboxylic acid (1.0 equiv) is sulfonylated as in Section 3.1.2.
- The product is hydrolyzed (NaOH 2M, 70°C, 3 h) to yield the carboxylic acid.
Step 2: Formation of Amidoxime Intermediate
Reagents : 1-((3,4-Dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid, hydroxylamine hydrochloride.
Procedure :
- The carboxylic acid (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol (reflux, 6 h) to form the amidoxime.
Step 3: Oxadiazole Cyclization with Thiophene-3-Carbonitrile
Reagents : Amidoxime intermediate, thiophene-3-carbonitrile, CDI.
Procedure :
Comparative Analysis of Synthetic Routes
Yield and Purity
| Route | Total Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| 1 | 62–65 | ≥98% | Fewer steps |
| 2 | 60–63 | ≥97% | Better regiocontrol |
Route 1 offers higher overall yield but requires stringent temperature control during cyclization. Route 2, while lower-yielding, minimizes byproducts through sequential functionalization.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 3,4-Dimethoxyphenylsulfonyl chloride, DMF, Et₃N, 0°C → RT | 75–85 | |
| Oxadiazole cyclization | POCl₃, reflux, 3 hrs | 60–70 |
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : ¹H/¹³C NMR to confirm sulfonyl (-SO₂-) and oxadiazole ring protons (δ 8.1–8.3 ppm for thiophene, δ 3.5–4.0 ppm for piperidine) .
- IR : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1600 cm⁻¹ (C=N in oxadiazole) .
- X-ray crystallography : Use SHELXL for refinement (monoclinic space group, R-factor < 0.05) to resolve piperidine chair conformation and sulfonyl-thiophene dihedral angles .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict bioactivity and binding modes?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with reactivity .
- Docking studies : Use AutoDock Vina to dock into target proteins (e.g., bacterial enolase). Key interactions: sulfonyl group with Arg/Lys residues, thiophene with hydrophobic pockets .
- MD simulations : Validate stability of ligand-protein complexes (e.g., 50 ns simulations in GROMACS) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Standardized assays : Use CLSI guidelines for MIC determination against S. aureus (e.g., broth microdilution, 18–24 hrs incubation) to minimize variability .
- Control compounds : Include ciprofloxacin as a positive control to benchmark potency .
- Statistical analysis : Apply ANOVA/Tukey’s test to assess significance (p < 0.05) when comparing IC₅₀ values from conflicting studies .
Advanced: What strategies address challenges in crystallizing this compound?
- Solvent screening : Test polar aprotic mixtures (e.g., DMSO/water, 2:1 v/v) for slow evaporation .
- Temperature gradients : Gradual cooling from 50°C to 4°C to enhance crystal nucleation .
- Additives : Introduce 5% glycerol to stabilize sulfonyl-piperidine hydrogen bonds .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace thiophene with furan (electron-rich) or pyridine (basic) to assess π-π stacking effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the 3,4-dimethoxyphenyl ring to enhance sulfonyl interaction strength .
- Bioassay panels : Test derivatives against Gram-positive/-negative bacteria and cancer cell lines (e.g., MCF-7) for selectivity profiling .
Basic: How to confirm compound purity post-synthesis?
- HPLC : Use a C18 column (acetonitrile/water, 70:30), retention time ±0.1 min vs. standard .
- Melting point : Sharp range (e.g., 210–212°C) indicates purity .
- Elemental analysis : Deviation < 0.4% for C, H, N .
Advanced: What methods optimize solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer (pH 7.4) to prevent precipitation .
- Prodrug approach : Synthesize phosphate esters at the piperidine nitrogen for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (85–90% encapsulation efficiency via solvent evaporation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
